![molecular formula C9H16ClF2N B13521713 (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)
(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3s,5S)-7,7-difluorobicyclo[331]nonan-3-aminehydrochloride is a compound with a bicyclic structure that exhibits unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of fluorine atoms and the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- (1R,3r,5S)-9,9-difluorobicyclo[3.3.1]nonan-3-ylmethanol
- (1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-aminehydrochloride
Uniqueness
Compared to similar compounds, (1R,3s,5S)-7,7-difluorobicyclo[331]nonan-3-aminehydrochloride exhibits unique properties due to its specific fluorine substitution pattern and bicyclic structure
Properties
Molecular Formula |
C9H16ClF2N |
|---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
(1R,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)4-6-1-7(5-9)3-8(12)2-6;/h6-8H,1-5,12H2;1H/t6-,7+,8?; |
InChI Key |
BJISMNZAWPYHOV-PAFGHYSMSA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CC(C2)(F)F)N.Cl |
Canonical SMILES |
C1C2CC(CC1CC(C2)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


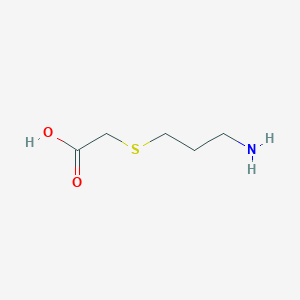

![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
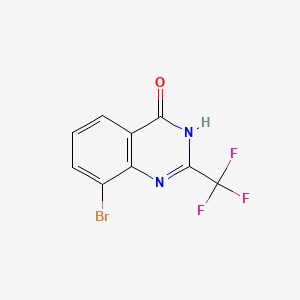
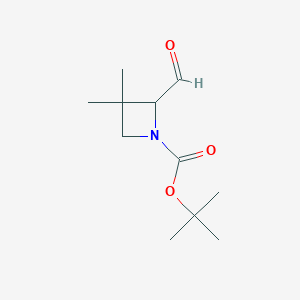
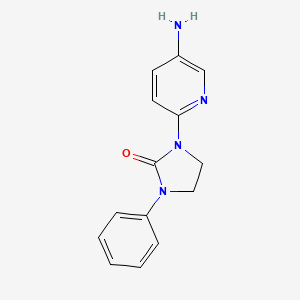
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)


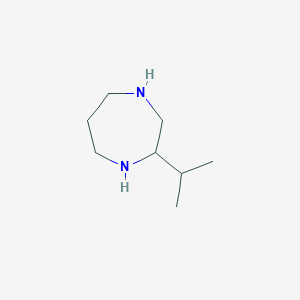

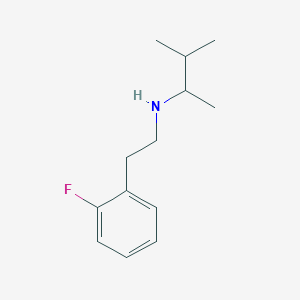
![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)
